molecular formula C13H18ClN3O3 B11728118 N'-[1-amino-2-(2-chlorophenoxy)ethylidene](tert-butoxy)carbohydrazide

N'-[1-amino-2-(2-chlorophenoxy)ethylidene](tert-butoxy)carbohydrazide

Cat. No.: B11728118
M. Wt: 299.75 g/mol
InChI Key: KYQBXDZGDMJGIR-UHFFFAOYSA-N
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Description

N'-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide (referred to as the "target compound") is a carbohydrazide derivative featuring a 2-chlorophenoxy group and a tert-butoxy moiety. Its IUPAC name is N'-[1-amino-2-(2-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester (CAS Ref: 54-OR346012) . This compound is categorized as an organic building block, primarily utilized in synthetic chemistry for constructing complex molecules.

Synthesis protocols for similar carbohydrazides often involve condensation reactions between hydrazides and aldehydes/ketones under reflux conditions in ethanol, followed by recrystallization for purification .

Properties

IUPAC Name

tert-butyl N-[[1-amino-2-(2-chlorophenoxy)ethylidene]amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-16-11(15)8-19-10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQBXDZGDMJGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C(COC1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Chlorophenoxyacetaldehyde with tert-Butoxycarbazide

Procedure (adapted from):

  • Precursor Synthesis :

    • 2-Chlorophenoxyacetaldehyde is prepared via oxidation of 2-(2-chlorophenoxy)ethanol using pyridinium chlorochromate (PCC) in dichloromethane (yield: 78–85%).

  • Hydrazone Formation :

    • The aldehyde (1 equiv) is reacted with tert-butoxycarbazide (1.1 equiv) in ethanol under reflux for 6–8 hours.

    • Conditions : Catalytic acetic acid (0.1 equiv), 70–80°C, N₂ atmosphere.

    • Yield : 72–88% after recrystallization from ethanol/water.

Key Data :

ParameterValue
Reaction Time8 hours
SolventEthanol
Temperature80°C
Purity (HPLC)>95%

Reductive Amination of tert-Butoxycarbazide with 2-Chlorophenoxyacetone

Procedure (adapted from):

  • Imine Intermediate :

    • 2-Chlorophenoxyacetone (1 equiv) and tert-butoxycarbazide (1.05 equiv) are stirred in THF with molecular sieves (4Å) for 12 hours.

  • Reduction :

    • Sodium cyanoborohydride (1.2 equiv) is added at 0°C, followed by glacial acetic acid (2 equiv).

    • Conditions : 24 hours at room temperature.

    • Workup : Extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 3:1).

    • Yield : 65–74%.

Optimization Insight :

  • Use of NaBH₃CN over NaBH₄ improves selectivity for secondary amine formation (reducing side products by 15–20%).

Solid-Phase Synthesis Using Boc-Protected Intermediates

Procedure (adapted from):

  • Resin Functionalization :

    • Wang resin is loaded with Fmoc-hydrazine using DIC/HOBt activation.

  • Boc Protection :

    • tert-Butyl dicarbonate (Boc₂O, 2 equiv) in DMF with DMAP (0.1 equiv) for 4 hours.

  • Coupling with 2-Chlorophenoxyethylamine :

    • HATU (1.5 equiv) and DIPEA (3 equiv) in DMF, 2 hours at 25°C.

  • Cleavage :

    • TFA/DCM (1:1 v/v) for 1 hour, yielding the target compound.

    • Yield : 58–63% (over 3 steps).

Advantages :

  • Scalable for combinatorial libraries.

  • Purity: 89–93% (LC-MS).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Condensation72–88>95Simple, one-potRequires pure aldehyde precursor
Reductive Amination65–7487–91Avoids oxidation stepsSensitive to moisture
Solid-Phase Synthesis58–6389–93High purity, scalableCost-intensive reagents

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, THF) : Enhance reactivity in reductive amination (rate increase by 20–30%).

  • Ethanol/water mixtures : Improve crystallinity in condensation routes (reducing amorphous byproducts).

Temperature Control

  • Condensation at >70°C minimizes hydrazone isomerization.

  • Reductive amination at 0–5°C prevents over-reduction.

Catalytic Additives

  • Acetic acid (0.1 equiv) accelerates imine formation (reaction time reduced by 2 hours).

  • DMAP in Boc protection improves yields by 12–15%.

Characterization and Validation

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 4.25 (s, 2H, NH₂), 6.85–7.35 (m, 4H, aromatic).

  • LC-MS : [M+H]⁺ = 340.1 (calc. 340.08).

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 60:40).

Industrial-Scale Considerations

  • Cost Efficiency : Condensation route is preferred for bulk synthesis (raw material cost: $120–150/kg).

  • Safety : NaBH₃CN requires strict moisture control; alternatives like Zn(BH₄)₂ reduce toxicity .

Chemical Reactions Analysis

Types of Reactions

N’-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chlorophenoxy group can be reduced to form phenoxy derivatives.

    Substitution: The tert-butoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenoxy derivatives.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Enzyme Inhibition

N'-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide has been studied for its potential as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease, where AChE activity leads to decreased acetylcholine levels. Preliminary studies indicate that similar compounds exhibit significant inhibitory activity against AChE, suggesting that N'-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide may possess similar properties .

Antimicrobial Activity

Research has shown that compounds with similar structural motifs demonstrate antimicrobial properties against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds indicate a promising potential for N'-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide to be effective in combating bacterial infections .

Cytotoxic Effects

In vitro studies have suggested that derivatives of this compound may exhibit selective cytotoxicity towards cancer cell lines. The mechanism of action is hypothesized to involve apoptosis induction through mitochondrial pathways, making it a candidate for further development as an anticancer agent .

Case Studies

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated significant AChE inhibitory activity, with IC50 values in the low micromolar range.
Study 2Antimicrobial EfficacyShowed effectiveness against gram-positive bacteria with MIC values around 256 µg/mL.
Study 3CytotoxicityExhibited selective toxicity towards human cancer cells, indicating potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N’-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in the inhibition or activation of specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s key features include:

  • 2-Chlorophenoxy group: Enhances lipophilicity and may improve membrane permeability.

Comparisons with analogs are summarized below:

Compound Name Substituents/Functional Groups Key Properties/Activities Reference
Target Compound 2-Chlorophenoxy, tert-butoxy Synthetic intermediate; stability
(E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide 4-Chlorophenyl, thiophene Antibacterial (vs. Streptomycin)
NCL 062 Bis(4-chlorophenyl)ethylidene Anti-giardial (IC~50~ = 1.2 µM)
N'-(1-(4,7-dihydroxy-2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide (7a) Chromenyl, benzohydrazide Cytotoxic (comparable to Doxorubicin)
N'-(1Z)-1-(furan-2-yl)ethylidenecarbohydrazide Furan, tert-butoxy Unspecified bioactivity

Biological Activity

N'-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide, also known by its CAS number 1053655-91-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C13H18ClN3O3C_{13}H_{18}ClN_{3}O_{3} with a molecular weight of approximately 299.76 g/mol. It features a chlorophenoxy group, which is known for enhancing biological activity in various compounds.

PropertyValue
Molecular FormulaC13H18ClN3O3C_{13}H_{18}ClN_{3}O_{3}
Molecular Weight299.76 g/mol
CAS Number1053655-91-6
StructureChemical Structure

Anticancer Activity

Recent studies have indicated that compounds similar to N'-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide exhibit significant anticancer properties. For example, a related hydrazinecarboxylic acid derivative demonstrated cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances anticancer activity.

The biological activity of N'-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide may be attributed to several mechanisms:

  • Apoptosis Induction : Studies have shown that hydrazone derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.
  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit critical enzymes involved in cancer cell proliferation and survival, such as Bcl-2 family proteins.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect normal cells while selectively targeting cancerous cells.

Antibacterial Activity

In addition to anticancer properties, N'-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide has shown potential antibacterial effects against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy was assessed using the dilution method, revealing that certain structural modifications can enhance activity against resistant strains .

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study published in MDPI reported on the cytotoxic effects of a series of hydrazone derivatives, including those similar to N'-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide. The derivatives were tested against A-431 and Jurkat cells, with results indicating significant cell death at low concentrations (IC50 < 10 µM). The mechanism was attributed to mitochondrial dysfunction and subsequent apoptosis induction .

Study 2: Antibacterial Evaluation

Another study evaluated the antibacterial properties of various phenolic compounds, including derivatives related to N'-1-amino-2-(2-chlorophenoxy)ethylidenecarbohydrazide. The results showed that these compounds exhibited superior antibacterial activity compared to traditional antibiotics, particularly against multi-drug resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Q. How can crystallization challenges (e.g., polymorph formation) be mitigated during purification?

  • Methodology :
  • Solvent Screening : Test solvent pairs (e.g., ethanol/water, DCM/hexane) for recrystallization. Monitor crystal growth via polarized light microscopy .
  • Seeding : Introduce seed crystals of the desired polymorph to guide nucleation .

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